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Compound of Interest

[4-phenyl-3-(1H-pyrrol-1-yl)-2-
Compound Name:

thienyllmethanol
CAS No.: 1708251-29-9
Cat. No.: B2463098

Get Quote

Executive Summary & Pharmacophore Analysis

Thienyl methanol derivatives containing pyrrole moieties represent a specialized subclass of
heterocyclic hybrids in medicinal chemistry. These compounds feature a central hydroxymethyl
(carbinol) bridge (

) connecting a thiophene ring (sulfur-containing) and a pyrrole ring (nitrogen-containing).

This scaffold is chemically unique due to the electronic disparity between the two heterocycles:

e Thiophene: Acts as a bioisostere of benzene but with higher lipophilicity and metabolic
stability. It serves as the "anchor" in the pharmacophore.

 Pyrrole: An electron-rich,

-excessive system that readily participates in hydrogen bonding (via the NH group) and

-stacking interactions.
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» Methanol Bridge: The chiral carbinol center (

) provides a critical hydrogen-bond donor/acceptor site and a rotational pivot that defines the
spatial orientation of the two rings, essential for target binding (e.g., in kinase or tubulin
pockets).

Key Applications:

e Oncology: Precursors to thiacorroles and direct inhibitors of tubulin polymerization.

e Inflammation: Dual COX/LOX inhibitors.

o Synthetic Chemistry: Versatile intermediates for dipyrromethanes and porphyrin analogues.

Chemical Synthesis & Strategic Design

The synthesis of thienyl-pyrrolyl carbinols requires careful control of conditions due to the acid-
sensitivity of the pyrrole ring. The carbinol bridge is prone to dehydration (forming carbocations)
which can lead to polymerization or formation of dipyrromethanes.

Primary Synthetic Routes
Route A: Organometallic Addition (Grignard/Lithiation)

This is the most direct method for generating the secondary alcohol.
o Mechanism: A thienyl-Grignard reagent attacks a pyrrole-2-carboxaldehyde (or vice versa).

» Critical Step: The pyrrole nitrogen must often be protected (e.g., with a bulky group like TIPS
or simple Methyl) to prevent deprotonation of the NH by the Grignard reagent.

Route B: Friedel-Crafts Hydroxyalkylation

o Mechanism: Acid-catalyzed condensation of a thiophene derivative with a pyrrole-aldehyde.

o Challenge: This route often proceeds past the alcohol stage to form the methane-bridged
dimer (dipyrromethane analog) unless the reaction time and acid strength are strictly limited.

Route C: Reduction of Ketones
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e Mechanism: Synthesis of the thienyl-pyrrolyl ketone (methanone) via Vilsmeier-Haack or
Friedel-Crafts acylation, followed by reduction with

or

» Advantage: Ketones are stable intermediates that can be stored.

Visualization of Synthetic Pathways
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Figure 1: Dual pathways for synthesizing the thienyl-pyrrolyl carbinol scaffold. Route A
(Grignard) is direct; Route B (Ketone Reduction) offers higher stability control.

Detailed Experimental Protocol
Protocol: Synthesis of (1-Methyl-1H-pyrrol-2-yl)
(thiophen-2-yl)methanol

Objective: To synthesize the target carbinol via the reduction of the corresponding ketone,
ensuring high yield and preventing dehydration.

Reagents:
e (1-Methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone (1.0 eq)

e Sodium Borohydride (
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) (1.5 eq)

e Methanol (anhydrous)
¢ Dichloromethane (DCM)
e Saturated

solution
Methodology:

e Preparation: Dissolve 1.0 mmol of (1-Methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone in 10
mL of anhydrous methanol in a round-bottom flask. Cool the solution to 0°C using an ice
bath.

¢ Reduction: Slowly add

(2.5 mmol, 57 mg) in small portions over 15 minutes. Caution: Hydrogen gas evolution.

o Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature
(25°C) and stir for an additional 2 hours. Monitor via TLC (30% EtOAc/Hexane) for the
disappearance of the ketone spot.

e Quenching: Carefully quench the reaction by adding 5 mL of saturated

solution. Stir for 10 minutes.

o Extraction: Evaporate the methanol under reduced pressure. Dilute the residue with 20 mL of
water and extract with DCM (

mL).
« Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel,
Gradient 10-30% EtOAc in Hexanes).

 Validation: The product should appear as a viscous pale-yellow oil or low-melting solid.
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o Diagnostic: Look for the carbinol proton (
) as a singlet or doublet around

5.8-6.2 ppm.

Structure-Activity Relationship (SAR) & Biological
Profile[1]

The biological activity of these derivatives hinges on the stability of the carbinol and the
substitution pattern on the rings.

SAR Logic

Structural Feature Modification Effect on Activity

Increases lipophilicity and
Thiophene Ring 5-Halo substitution (CI, Br) metabolic half-life; enhances

anticancer potency.

Prevents H-bond donation;

improves blood-brain barrier

Pyrrole Ring N-Methylation - )
permeability (crucial for CNS
targets).

] o often reduces cytotoxicity but

Methanol Bridge Oxidation to Ketone ) N
increases stability.

. o Acts as a prodrug strategy;

Methanol Bridge Esterification (Acetate)

improves cellular uptake.

Biological Mechanisms|2]

o Anticancer (Tubulin Inhibition): The "bent" shape of the thiophene-methanol-pyrrole scaffold
mimics the structure of Combretastatin A-4. It binds to the colchicine site of tubulin, inhibiting
polymerization and causing cell cycle arrest at the G2/M phase.[1]

o Key Insight: The flexibility of the
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bridge allows the molecule to adopt the necessary twisted conformation to fit the binding
pocket.

e Anti-inflammatory (COX/LOX): Derivatives with bulky aryl groups on the pyrrole nitrogen (N-
aryl) have shown dual inhibition of COX-2 and 5-LOX enzymes. The thiophene ring mimics
the lipophilic arachidonic acid tail, while the polar carbinol region interacts with the enzyme's
catalytic active site residues (e.g., Ser530 in COX-1).

SAR Visualization
Scaffold Core:
Thlenyl CH(OH) Pyrrole
Thiophene C-5 Substitution Pyrrole N- Subst|tut|on Carbinol Bridge (-CHOH-)
(CI Br, Aryl) Methyl Benzyl) Modification

Increases L|p0ph|I|C|ty Modulates H-Bondlng Oxidation -> Ketone (Stable)
Enhances Metabolic Stability Improves BBB Permeability Dehydration -> Alkene (Reactive)

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones for optimizing
efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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